L-Asparagine, L-phenylalanyl-L-threonylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is a peptide compound composed of the amino acids L-asparagine, L-phenylalanine, L-threonine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-phenylalanyl-L-threonylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Asparagine, L-phenylalanyl-L-threonylglycyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-phenylalanyl-L-threonylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of specific amino acid side chains, such as the hydroxyl group in threonine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products
Hydrolysis: Yields the constituent amino acids - L-asparagine, L-phenylalanine, L-threonine, and glycine.
Oxidation and Reduction: Depending on the specific reaction, modified amino acids or peptides with altered functional groups.
Scientific Research Applications
L-Asparagine, L-phenylalanyl-L-threonylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in cancer treatment due to its amino acid composition.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparagine, L-phenylalanyl-L-threonylglycyl- depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. In therapeutic applications, it can interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-threonyl-L-threonylglycyl-L-α-aspartyl-L-phenylalanine: Another peptide with a similar structure but different amino acid sequence.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids can influence its stability, solubility, and interactions with other molecules, making it valuable for various research and industrial purposes.
Properties
CAS No. |
847646-96-2 |
---|---|
Molecular Formula |
C19H27N5O7 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H27N5O7/c1-10(25)16(24-17(28)12(20)7-11-5-3-2-4-6-11)18(29)22-9-15(27)23-13(19(30)31)8-14(21)26/h2-6,10,12-13,16,25H,7-9,20H2,1H3,(H2,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t10-,12+,13+,16+/m1/s1 |
InChI Key |
QZLONXWLHHCONG-LESCFKLSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.